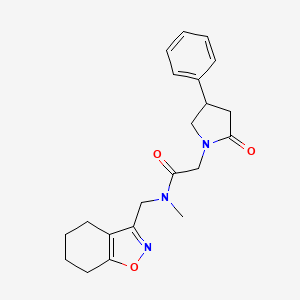

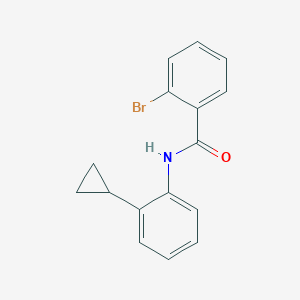

3-环己亚甲基-1,3-二氢-2H-吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and related compounds involves multi-component reactions, catalysis, and specific reaction conditions to achieve the desired molecular structures. For instance, the use of zinc triflate catalyzed reactions between cyclohexanones and indoles leads to the formation of 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives through an alkylation-dehydrogenation-aromatization sequence, indicating a complex synthesis pathway involving regioselective C-C bond formation (Singh et al., 2020).

Molecular Structure Analysis

The molecular structure of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and its derivatives can be elucidated through crystallography and spectroscopic analyses. The solid-state structures of related compounds reveal insights into their conformation, molecular interactions, and the impact of substitutions on their structural features. Such analyses highlight the importance of hydrogen bonding and the influence of substituents on the molecular architecture (Spencer et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one often utilize catalysis to achieve specific transformations, such as the palladium(II)-catalyzed oxidative dehydrogenation leading to benzoylindoles through an indole-directed aromatization process. These reactions underscore the compound's reactivity and the potential to generate a variety of derivatives with diverse chemical properties (Kandukuri & Oestreich, 2012).

Physical Properties Analysis

The physical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one derivatives, such as solubility, thermal stability, and molecular weight, are critical for understanding their behavior in various environments and applications. Studies on similar compounds provide insights into how structural modifications can influence these properties, offering guidelines for designing compounds with desired physical characteristics (Yi et al., 1997).

Chemical Properties Analysis

The chemical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one, such as reactivity towards different reagents, potential for catalysis, and interactions with various chemical groups, are essential for its application in synthetic chemistry. The compound's behavior in multi-component reactions, its catalytic potential, and its role in the synthesis of complex molecules are areas of significant interest. Research on related compounds demonstrates the versatility and broad applicability of these molecules in organic synthesis (Heravi et al., 2008).

科学研究应用

钯催化的芳基化

利用吲哚和环己酮,开发了一种合成 3-芳基吲哚的新型钯催化方法。该方法展示了良好的区域选择性,专门生成 3-芳基吲哚 (Chen et al., 2014)。

三氟甲磺酸锌催化的吲哚化

Singh 等人 (2020) 的研究探索了三氟甲磺酸锌催化的环己酮和吲哚之间的反应,通过烷基化-脱氢-芳构化顺序生成 1,3-双(1-烷基-1H-吲哚-3-基)苯衍生物 (Singh et al., 2020)。

钯催化的脱氢

Kandukuri 和 Oestreich (2012) 报道了钯(II)催化的环己烯-1-羰基吲哚酰胺的氧化脱氢,生成苯甲酰吲哚。该过程可能涉及 1,3-二烯的形成,然后是芳构化 (Kandukuri & Oestreich, 2012)。

自由基阳离子狄尔斯-阿尔德反应中的光催化

Gieseler 等人 (1991) 在吲哚的自由基阳离子狄尔斯-阿尔德反应中利用了光催化,导致形成 N-酰基-1,4,4a,9a-四氢-1,4-乙烷咔唑 (Gieseler et al., 1991)。

多功能碳点的合成

Zheng 等人 (2016) 展示了一种从疏水性花菁染料合成多功能碳点 (CyCD) 的新方法,显示出近红外荧光成像和光热癌治疗的潜力 (Zheng et al., 2016)。

天然产物和药物设计中的环庚[b]吲哚

Stempel 和 Gaich (2016) 讨论了环庚[b]吲哚的重要性,环庚[b]吲哚是一种具有广泛生物活性的化合物,存在于天然产物和药物中。这种结构基序因其潜在的治疗作用而引起了极大的兴趣 (Stempel & Gaich, 2016)。

可溶性聚酰亚胺的合成

Yi 等人 (1997) 合成了含有环己亚甲基部分的新型芳香族二胺,从而开发出具有优异热稳定性和良好溶解性的聚酰亚胺 (Yi et al., 1997)。

噻吩并[2,3-b]吲哚衍生物的简便合成

Moghaddam 等人 (2009) 报道了一锅合成噻吩并[2,3-6]吲哚环系的方法,展示了该类化合物开发的重要一步 (Moghaddam et al., 2009)。

属性

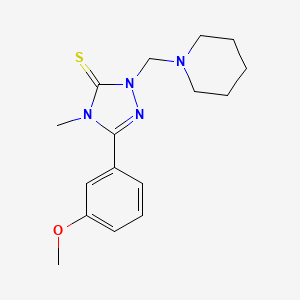

IUPAC Name |

3-cyclohexylidene-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-9H,1-3,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVASLXWQBEYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C3=CC=CC=C3NC2=O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)